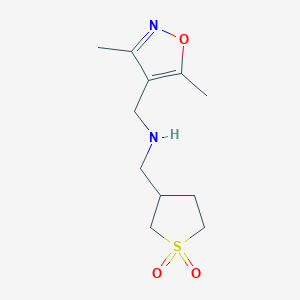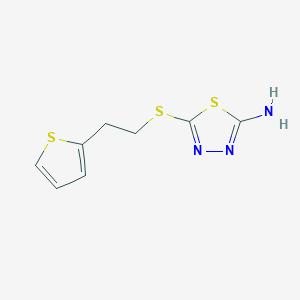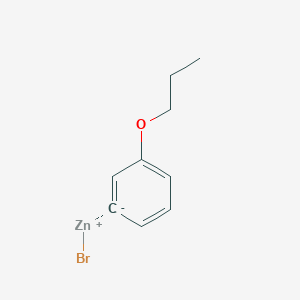
3-n-PropyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-n-PropyloxyphenylZinc bromide is an organozinc compound with the molecular formula C9H11BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
3-n-PropyloxyphenylZinc bromide can be synthesized through the reaction of 3-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-n-Propyloxyphenyl bromide+Zn→3-n-PropyloxyphenylZinc bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-n-PropyloxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Undergoes nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Hydrocarbons.
Substitution: Substituted phenyl derivatives.
科学研究应用
3-n-PropyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-n-PropyloxyphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. The palladium catalyst facilitates the transmetalation step, where the phenyl group is transferred from zinc to palladium. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The general mechanism is as follows:
Oxidative Addition: Palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.
Transmetalation: The phenyl group from this compound is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
3-n-PropyloxyphenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 4-methoxyphenylzinc bromide. While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of the propyloxy group, which can influence its reactivity and selectivity in certain reactions.
List of Similar Compounds
- Phenylzinc bromide
- 4-Methoxyphenylzinc bromide
- 3-Methylphenylzinc bromide
These similar compounds can be used in various organic transformations, but the specific substituents on the phenyl ring can lead to differences in reactivity and selectivity.
属性
分子式 |
C9H11BrOZn |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
bromozinc(1+);propoxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-4,6-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FUXAHPJUERIUIJ-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


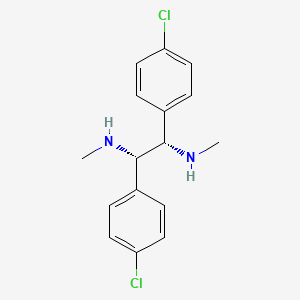
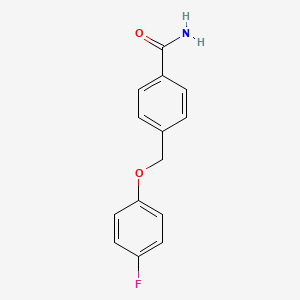
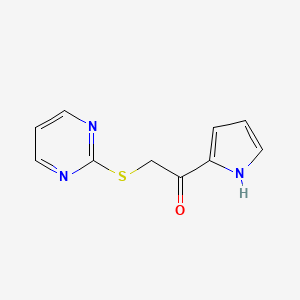
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
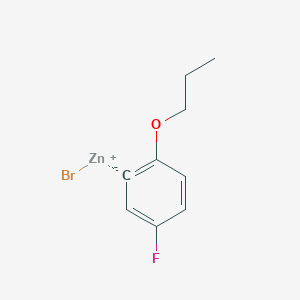
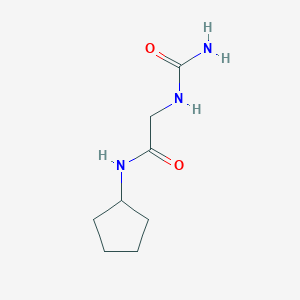
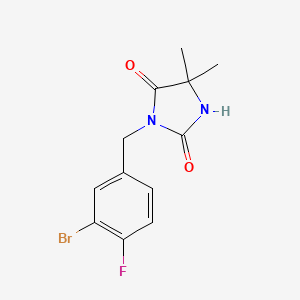
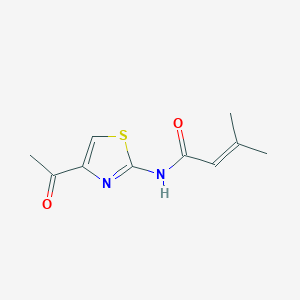
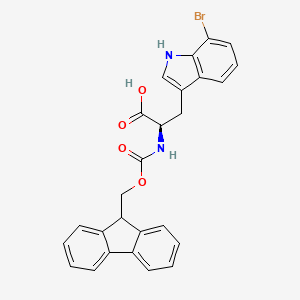

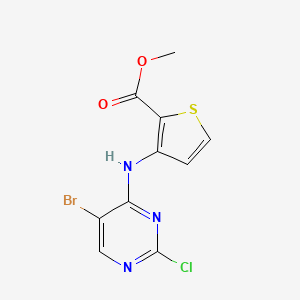
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
